molecular formula C11H14O B14152386 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol CAS No. 3796-87-0

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol

Cat. No.: B14152386
CAS No.: 3796-87-0
M. Wt: 162.23 g/mol
InChI Key: BMHMDKVVRCUCAS-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol is an organic compound with the molecular formula C11H14O. It is a derivative of phenol, characterized by the presence of two methyl groups and a prop-2-en-1-yl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol can be synthesized through several methods. One common method involves the methylation of isoeugenol. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation units to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(prop-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(prop-2-en-1-yl)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methyl and prop-2-en-1-yl groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

3796-87-0

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,3-dimethyl-6-prop-2-enylphenol

InChI

InChI=1S/C11H14O/c1-4-5-10-7-6-8(2)9(3)11(10)12/h4,6-7,12H,1,5H2,2-3H3

InChI Key

BMHMDKVVRCUCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC=C)O)C

Origin of Product

United States

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